3,3-Diethoxy-N-phenethyl-propan-1-amine
Description
3,3-Diethoxy-N-phenethyl-propan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with two ethoxy groups at the 3-position and a phenethyl group attached to the nitrogen atom. Ethoxy groups are electron-donating substituents that enhance solubility in polar solvents compared to alkyl or aryl counterparts, while the phenethyl moiety may contribute to aromatic interactions in biological or catalytic systems .
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
3,3-diethoxy-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C15H25NO2/c1-3-17-15(18-4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3 |
InChI Key |
APIBWLHSTXZZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNCCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 3,3-Diethoxy-N-phenethyl-propan-1-amine and related compounds:
Key Observations:
- Substituent Effects : Ethoxy/methoxy groups enhance polarity and solubility compared to chloro or alkyl substituents. For example, 3,3-dimethoxypropan-1-amine is a liquid, while 3-chloro analogs are typically reactive solids .
- Aromatic Interactions : Compounds with naphthyloxy or thienyl groups (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) exhibit planar aromatic systems, which are critical in pharmaceutical intermediates like Duloxetine .
- Chain Length and Functionality : Long alkoxy chains (e.g., octadecyloxy in N,N-Diethyl-3-(octadecyloxy)propan-1-amine) impart surfactant-like properties, whereas phenethyl groups may facilitate binding to aromatic receptors .
Preparation Methods
Synthesis of 3,3-Diethoxy-1-propanol
The diethoxypropyl backbone is synthesized via aldol condensation of malonaldehyde and ethanol using a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃ or CuSO₄) in toluene. Key parameters include:
Conversion to 3,3-Diethoxypropyl Halides
The alcohol is halogenated using thionyl chloride (SOCl₂) or hydrobromic acid (HBr) under anhydrous conditions:
Alkylation of Phenethylamine
The halide reacts with phenethylamine in a nucleophilic substitution:
-
Conditions : Anhydrous THF or DMF, K₂CO₃ as base, 60–80°C for 12–24 hours.
-
Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).
Table 1: Alkylation Method Optimization
Reductive Amination of 3,3-Diethoxypropanal
Oxidation of 3,3-Diethoxy-1-propanol
The alcohol is oxidized to 3,3-diethoxypropanal using pyridinium chlorochromate (PCC) in dichloromethane:
Reductive Coupling with Phenethylamine
The aldehyde undergoes reductive amination with phenethylamine:
Table 2: Reductive Amination Variables
| Reducing Agent | Selectivity | Yield (%) |
|---|---|---|
| NaBH₃CN | High for secondary amines | 68 |
| NaBH(OAc)₃ | Improved solubility | 72 |
Epoxide Ring-Opening with Phenethylamine
Synthesis of 3,3-Diethoxypropene Oxide
The epoxide is prepared via epoxidation of 3,3-diethoxypropene using m-CPBA:
Amine-Mediated Epoxide Opening
Phenethylamine attacks the less hindered carbon of the epoxide:
Table 3: Epoxide Reaction Optimization
| Parameter | Effect on Yield |
|---|---|
| Temperature < 10°C | Minimizes side reactions |
| Ethanol as Solvent | Enhances nucleophilicity |
Catalytic Hydroamination of Alkenes
Transition-metal catalysts enable direct C–N bond formation between 3,3-diethoxypropene and phenethylamine:
Comparative Analysis of Methods
Table 4: Method Efficiency and Limitations
| Method | Yield (%) | Advantages | Challenges |
|---|---|---|---|
| Alkylation | 60–75 | Scalable, simple reagents | Over-alkylation risk |
| Reductive Amination | 65–70 | Mild conditions | Aldehyde stability |
| Epoxide Opening | 50–60 | Stereoselectivity | Epoxide synthesis complexity |
| Hydroamination | 40–50 | Atom-economic | Catalyst cost |
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), 3.55 (q, 4H, OCH₂) | |
| HPLC-MS | [M+H]⁺ = 294.2, tᵣ = 8.2 min |
Q. Table 2. Computational Binding Affinities
| Target | ΔG (kcal/mol) | Ki (nM) | Method |
|---|---|---|---|
| 5-HT₂A Receptor | -9.2 | 120 ± 15 | AutoDock Vina |
| MAO-B | -7.8 | 850 ± 90 |
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